Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate
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Description
Ethyl 2-((5-(1,1-dioxidoisothiazolidin-2-yl)-2-methylphenyl)amino)-2-oxoacetate is a useful research compound. Its molecular formula is C14H18N2O5S and its molecular weight is 326.37. The purity is usually 95%.
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Mechanism of Action
Target of Action
A structurally similar compound, n-[5-(1,1-dioxidoisothiazolidin-2-yl)-1h-indazol-3-yl]-2-(4-piperidin-1-ylphenyl)acetamide, has been reported to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a protein involved in regulating the cell cycle and is crucial for cell proliferation .
Mode of Action
Compounds that target cdk2 typically inhibit its activity, thereby halting the cell cycle and preventing cell proliferation .
Biochemical Pathways
Cdk2 is involved in the regulation of the cell cycle, particularly the transition from the g1 phase to the s phase . Inhibition of CDK2 can therefore disrupt this process and potentially lead to cell cycle arrest .
Result of Action
Inhibition of cdk2 typically results in cell cycle arrest, which can prevent the proliferation of cells .
Properties
IUPAC Name |
ethyl 2-[5-(1,1-dioxo-1,2-thiazolidin-2-yl)-2-methylanilino]-2-oxoacetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O5S/c1-3-21-14(18)13(17)15-12-9-11(6-5-10(12)2)16-7-4-8-22(16,19)20/h5-6,9H,3-4,7-8H2,1-2H3,(H,15,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WTLLLFHCGJBRJG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)NC1=C(C=CC(=C1)N2CCCS2(=O)=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.